molecular formula C10H9BrO5 B179369 Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 81474-46-6

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B179369
CAS No.: 81474-46-6
M. Wt: 289.08 g/mol
InChI Key: LBTTXOWOLNELBG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS: 81474-46-6) is a brominated benzo[d][1,3]dioxole derivative with the molecular formula C₁₀H₉BrO₅ and a molecular weight of 289.08 g/mol . It is synthesized through a multi-step process involving selective bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) followed by benzodioxole ring formation with dibromomethane in DMF in the presence of KF, yielding 75% . This compound is commercially available with 97% purity and is utilized in pharmaceutical and organic synthesis research .

Properties

IUPAC Name

methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTTXOWOLNELBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466277
Record name Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81474-46-6
Record name Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81474-46-6
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Preparation Methods

Esterification of Gallic Acid

Gallic acid undergoes esterification with methanol under acidic conditions to yield methyl 3,4,5-trihydroxybenzoate. The reaction employs concentrated sulfuric acid as a catalyst, with reflux conditions (65–70°C) for 6–8 hours.

Key Reaction Parameters:

ParameterValue
SolventMethanol
CatalystH₂SO₄ (98%)
Temperature65–70°C
Reaction Time6–8 hours
Yield85–90%

This step establishes the methyl ester group critical for subsequent transformations while preserving phenolic hydroxyl groups.

Selective Methylation

The trihydroxy intermediate undergoes partial methylation using dimethyl sulfate (DMS) in alkaline conditions. Potassium carbonate in acetone facilitates selective methylation at the 3-position, producing methyl 3-methoxy-4,5-dihydroxybenzoate.

Regioselectivity Considerations:

  • Alkaline conditions deprotonate phenolic hydroxyl groups, enhancing nucleophilicity.

  • Steric hindrance from the adjacent ester group directs methylation to the 3-position.

  • Typical yields range from 75–80% after recrystallization from methanol.

Cyclization to Form Benzodioxole Ring

The dihydroxy intermediate reacts with diiodomethane (CH₂I₂) in dimethylformamide (DMF) containing potassium fluoride (KF). This cyclization forms the 1,3-benzodioxole ring system through nucleophilic aromatic substitution.

Mechanistic Pathway:

  • Deprotonation of phenolic –OH groups by KF

  • SN2 attack on CH₂I₂ by oxygen nucleophiles

  • Concerted elimination of HI to form the dioxole ring

Optimized Conditions:

ParameterValue
SolventDMF
ReagentCH₂I₂ (2.5 equiv)
BaseKF (3.0 equiv)
Temperature85–90°C
Reaction Time12 hours
Yield68–72%

Bromination at the 4-Position

Electrophilic bromination introduces the substituent at the 4-position using molecular bromine (Br₂) in acetic acid. The electron-rich aromatic ring facilitates regioselective bromination para to the methoxy group.

Reaction Monitoring:

  • Disappearance of starting material confirmed by TLC (Rf = 0.35 in hexane:EtOAc 3:1)

  • Crude product purified via column chromatography (SiO₂, hexane:EtOAc gradient)

Spectroscopic Validation:

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.44 (s, 1H, Ar-H), 6.17 (s, 2H, OCH₂O), 3.98 (s, 3H, OCH₃), 3.91 (s, 3H, COOCH₃)
IR (KBr)1724 cm⁻¹ (C=O), 1433 cm⁻¹ (C-Br), 1248 cm⁻¹ (C-O)

Industrial Production Methodologies

Scalable synthesis requires modifications to laboratory procedures to address safety, cost, and waste management concerns.

Continuous Flow Bromination

Replacing batch bromination with continuous flow reactors enhances safety and yield:

Flow Reactor Parameters:

ParameterValue
Residence Time15 minutes
Temperature25°C
Bromine DeliveryIn situ generation from HBr/H₂O₂
Yield89%

This method reduces bromine handling risks and improves heat dissipation compared to batch processes.

Solvent Recycling Systems

Industrial plants implement closed-loop solvent recovery:

  • DMF from cyclization step distilled and reused (≥95% recovery)

  • Methanol from esterification purified via molecular sieves

  • Acetic acid from bromination neutralized and repurposed

Alternative Synthetic Routes

Palladium-Catalyzed Coupling Approaches

Recent advances employ transition metal catalysis for late-stage functionalization:

Buchwald-Hartwig Amination Variant:

  • Allows introduction of nitrogen substituents prior to bromination

  • Uses Pd(OAc)₂/Xantphos catalyst system

  • Enables synthesis of analogs for structure-activity studies

Microwave-Assisted Cyclization

Reducing reaction times from 12 hours to 45 minutes through microwave irradiation (150°C, 300W).

Quality Control and Characterization

Industrial batches undergo rigorous analytical profiling:

HPLC Method:

ColumnC18, 250 × 4.6 mm, 5 μm
Mobile PhaseMeCN:H₂O (60:40)
Flow Rate1.0 mL/min
Retention Time6.8 minutes

Impurity Profiling:

ImpurityRelative Retention TimeMax. Allowable Limit
Des-bromo analog0.920.15%
Dimerization product1.120.10%

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has been studied for its potential pharmacological properties.

Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity. Its derivatives have been tested against several bacterial strains, demonstrating potential as a lead compound for developing new antibiotics .

Synthesis and Chemical Reactions

This compound serves as an important synthetic intermediate in organic chemistry.

Synthetic Pathways : It can be synthesized through various methods involving the bromination of methoxybenzo[d][1,3]dioxole derivatives followed by esterification reactions. This versatility allows it to be used in the synthesis of more complex organic molecules .

Reactivity : The presence of the bromine atom and the methoxy group enhances its reactivity in nucleophilic substitution reactions, making it suitable for further functionalization to create diverse chemical entities .

Material Science Applications

In material science, this compound can be utilized in the development of novel materials.

Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities. Its structural characteristics can improve thermal stability and processability of polymers .

Nanotechnology : There is ongoing research into the use of this compound in nanotechnology applications, particularly in creating nanoscale devices or materials with specific optical or electronic properties due to its unique chemical structure .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to explore their biological activity. The derivatives were tested against bacterial strains, revealing promising antibacterial activity, thus highlighting its potential utility in drug development.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared with structurally related benzo[d][1,3]dioxole derivatives (Table 1), focusing on substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key References
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate 81474-46-6 C₁₀H₉BrO₅ 4-Br, 7-OCH₃, 5-COOCH₃ 289.08
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate 823225-66-7 C₉H₇BrO₄ 6-Br, 4-COOCH₃ 267.06
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate 116119-01-8 C₉H₈O₅ 7-OH, 5-COOCH₃ 196.16
Methyl benzo[d][1,3]dioxole-5-carboxylate - C₉H₈O₄ 5-COOCH₃ (no Br or OCH₃) 180.16
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate 773873-95-3 C₉H₆F₂O₄ 2,2-diF, 5-COOCH₃ 216.14

Key Observations :

  • Substituent Effects : The bromine atom at position 4 in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions compared to unsubstituted or hydroxylated analogues .
  • Methoxy vs.
  • Fluorinated Analogues : Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate (CAS 773873-95-3) exhibits increased electronegativity and metabolic stability due to fluorine atoms, contrasting with the bromine’s polarizability .

Biological Activity

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS No. 81474-46-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H9_{9}BrO5_{5}
  • Molecular Weight : 289.08 g/mol
  • IUPAC Name : this compound
  • CAS Number : 81474-46-6

The compound features a methoxy group and a bromo substituent on a dioxole ring, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects on human cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis.
  • Mechanism of Action : Research indicates that the compound may disrupt critical signaling pathways involved in cell survival and proliferation, particularly those related to c-Myc transcriptional activity. Inhibition studies have demonstrated that it can effectively reduce c-Myc levels, leading to decreased expression of c-Myc target genes involved in tumor growth .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:

  • Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityCell Line/PathogenEffect ObservedReference
AnticancerMCF-7 (breast cancer)Inhibition of proliferation
AnticancerPC-3 (prostate cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryRAW 264.7 macrophagesReduced TNF-alpha production

Case Studies

A notable study investigated the effects of this compound on human breast cancer cells. The researchers found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This study supports the potential use of this compound in targeted cancer therapies.

Q & A

Q. What are the optimized synthetic routes for Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate, and how do reaction conditions affect yield?

The compound is synthesized via regioselective bromination and benzodioxole ring formation. Key steps include:

  • Bromination : 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) selectively introduces bromine at the 4-position of methyl 3,4-dihydroxy-5-methoxybenzoate (yield: 92%) .
  • Benzodioxole Formation : Dibromomethane in DMF with KF as a base forms the dioxole ring (yield: 75%) . Alternative methods use K₂CO₃ and dibromomethane under reflux, achieving 42–88% yields depending on solvent and catalyst .

Q. Optimization Factors :

  • Catalyst : KF enhances nucleophilicity of phenolic oxygen .
  • Solvent : DMF facilitates SN2 reactions for ring closure .
  • Temperature : Reflux conditions (e.g., 60–80°C) improve reaction kinetics .

Q. How is the compound purified, and what analytical techniques validate its structure?

Purification :

  • Recrystallization : Methanol or acetonitrile yields high-purity crystals .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (5:1–2:1) removes byproducts .

Q. Characterization :

  • ¹H NMR : Key signals include aromatic protons (δ 7.32, 7.19 ppm) and methoxy groups (δ 3.93, 3.87 ppm) .
  • X-ray Crystallography : Confirms non-planarity of the ester group (O–C–C–O torsion angle: -143.4°) .
  • HRMS : [M+H]⁺ peak at m/z 289.08 (C₁₀H₉BrO₅) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitution?

The methoxy group at the 7-position is a strong electron-donating group (EDG), directing electrophiles to the 4- and 6-positions. Bromination at the 4-position is favored due to:

  • Steric Effects : Reduced steric hindrance compared to the 6-position .
  • Resonance Stabilization : Methoxy EDG stabilizes the carbocation intermediate at the 4-position .

Q. Mechanistic Insight :

  • Kinetic vs. Thermodynamic Control : High bromine concentrations favor kinetic products (4-bromo), while dilute conditions may shift selectivity .

Q. What computational or crystallographic methods elucidate the compound’s reactivity and intermolecular interactions?

  • X-ray Diffraction : Reveals coplanar aromatic rings and ester group deviation, impacting π-π stacking in crystal lattices .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • SHELX Refinement : Used for crystallographic data analysis (e.g., bond lengths, thermal displacement parameters) .

Q. How can contradictions in reported yields or regioselectivity be resolved experimentally?

Case Study : Discrepancies in bromination yields (75% vs. 42%) arise from:

  • Catalyst Efficiency : KF vs. K₂CO₃ alters reaction rates .
  • Solvent Polarity : DMF (polar aprotic) enhances reactivity vs. CH₃CN .

Q. Resolution Strategy :

Design of Experiments (DoE) : Vary catalyst, solvent, and temperature systematically.

In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation.

Isolation of Byproducts : Identify competing pathways (e.g., di-bromination).

Q. What are the compound’s applications in drug discovery or material science?

  • Prodrug Synthesis : Benzo[d][1,3]dioxole derivatives improve blood-brain barrier penetration (e.g., O-desmethylvenlafaxine prodrugs) .
  • Polymer Precursors : Ester groups enable copolymerization with alkanes for thermal-thinning materials .

Q. Biological Activity :

  • Anticancer Potential : Analogues inhibit tubulin polymerization (IC₅₀ < 1 µM in MCF-7 cells) .
  • Antimicrobial Screening : Pending structural optimization for enhanced MIC values .

Q. How does the compound’s stability under varying pH or temperature conditions affect experimental design?

  • Ester Hydrolysis : Susceptible to basic conditions (e.g., KOH/isopropyl alcohol at reflux yields 79% carboxylic acid) .
  • Thermal Stability : Decomposes above 178°C, requiring low-temperature storage .

Q. Methodological Recommendations :

  • pH Control : Use buffered solutions (pH 6–8) during biological assays.
  • Inert Atmosphere : Prevents oxidation during high-temperature reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 2
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

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